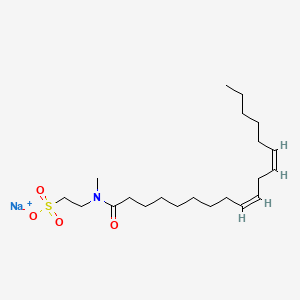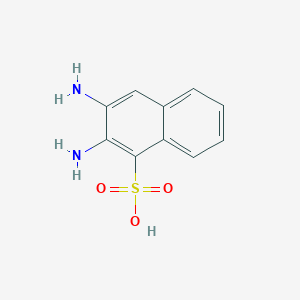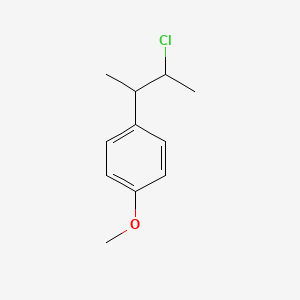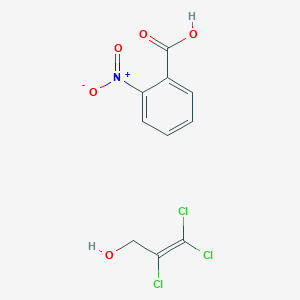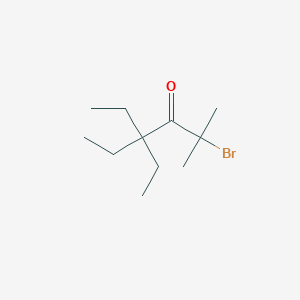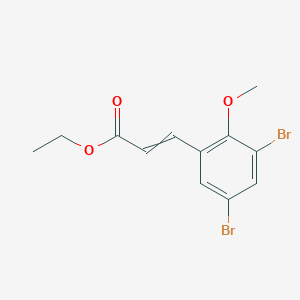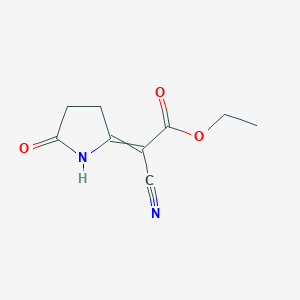
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound characterized by the presence of a cyano group, an ethyl ester, and a pyrrolidine ring. This compound is notable for its unique structure, which combines these functional groups, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 5-oxopyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the pyrrolidine ring.
5-Oxopyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the cyano and ethyl ester groups.
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate: Contains a similar cyano and ethyl ester group but with an indole ring instead of a pyrrolidine ring.
Uniqueness
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is unique due to its combination of a cyano group, an ethyl ester, and a pyrrolidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62565-08-6 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
ethyl 2-cyano-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)6(5-10)7-3-4-8(12)11-7/h2-4H2,1H3,(H,11,12) |
InChIキー |
WPGGZDVEEAZELH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C1CCC(=O)N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
